Product packaging for CALIX[4!-BIS-CROWN-6, 95(Cat. No.:CAS No. 157769-14-7)

CALIX[4!-BIS-CROWN-6, 95

Cat. No.: B1146735
CAS No.: 157769-14-7
M. Wt: 828.99
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Description

Historical Context and Emergence as a Macrocyclic Ligand

The development of calix scirp.orgarene-bis-crown-6 is deeply rooted in the broader history of macrocyclic and supramolecular chemistry. acs.org Calixarenes themselves, cyclic oligomers formed from the condensation of phenols and formaldehyde, were recognized for their potential as molecular scaffolds. arxiv.org The fusion of these structures with crown ethers, which are known for their ability to complex metal cations, created a new class of hybrid molecules with enhanced recognition capabilities. researchgate.net

Early Recognition of Ionophoric Properties for Calixscirp.orgarene-bis-crown-6

The initial synthesis and investigation of calix scirp.orgarene-crown ether compounds in the 1980s quickly revealed their potential as ionophores—molecules that can transport ions across lipid membranes. scirp.org Early studies demonstrated that by bridging the phenolic oxygen atoms of a calixarene (B151959) with a poly(oxy)ethylene chain, a "calixcrown" compound is formed. scirp.org These initial compounds laid the groundwork for the development of more complex systems like calix scirp.orgarene-bis-crown-6, where two crown ether loops are incorporated. These molecules were found to be effective complexing agents for alkali metal cations, with selectivity being influenced by the size of the crown ether ring. researchgate.netjournalssystem.com

Significance in Supramolecular Chemistry and Host-Guest Phenomena

The significance of calix scirp.orgarene-bis-crown-6 in supramolecular chemistry lies in its exceptional ability to act as a host molecule in host-guest systems. arxiv.org The combination of the calix scirp.orgarene's pre-organized cavity and the crown ether loops' binding sites allows for highly selective recognition of specific guest ions. researchgate.net This selectivity is a cornerstone of supramolecular chemistry, where non-covalent interactions drive the formation of well-defined molecular assemblies. The unique three-dimensional structure of calix scirp.orgarene-bis-crown-6, with its defined upper and lower rims and central annulus, provides a versatile platform for creating receptors for a wide range of guest molecules, from simple ions to more complex organic species. arxiv.orgresearchgate.net

Conformational Isomerism and Preorganization Principles

The functionality of calix scirp.orgarenes is intrinsically linked to their conformational flexibility. Calix scirp.orgarenes can exist in four main conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. cas.cz The ability to control and fix these conformations is a key aspect of designing effective host molecules, a concept central to the principle of preorganization.

Dominance and Role of the 1,3-Alternate Conformation in Recognition

For calix scirp.orgarene-bis-crown-6, the 1,3-alternate conformation has proven to be of paramount importance for selective cation recognition. scispace.comkuleuven.be In this conformation, the two crown ether loops are positioned on opposite sides of the calixarene framework, creating two distinct binding cavities. cas.cz This arrangement is particularly favorable for the complexation of larger cations like cesium (Cs⁺). scispace.com The synthesis of calix scirp.orgarene-bis-crown-6 can be directed to favor the formation of the 1,3-alternate isomer, which exhibits remarkable selectivity for Cs⁺ over other alkali metal ions such as sodium (Na⁺). scispace.comtandfonline.com This high selectivity is attributed to the perfect fit of the Cs⁺ ion within the cavities formed by the crown-6 ether loops and the aromatic walls of the calixarene. researchgate.net

Influence of Conformation on Host-Guest Complementarity

The principle of preorganization dictates that a host molecule with a rigid, pre-formed cavity that is complementary in size and shape to the guest will form a more stable complex than a flexible host that must reorganize upon binding. acs.org The conformational rigidity of the 1,3-alternate calix scirp.orgarene-bis-crown-6 exemplifies this principle. The fixed arrangement of the binding sites within the two cavities leads to a high degree of complementarity for the target guest ion, resulting in strong and selective binding. scirp.org The conformation of the calix scirp.orgarene backbone directly influences the geometry and accessibility of the binding sites, thus determining the host's affinity and selectivity for different guests. nih.gov

Overview of Research Trajectories for Calixscirp.orgarene-bis-crown-6 Systems

Research on calix scirp.orgarene-bis-crown-6 systems has followed several key trajectories, driven by the need for highly selective and efficient molecular recognition systems. A significant area of focus has been the application of these compounds in the separation of radioactive cesium from nuclear waste. researchgate.netgoogle.com The high selectivity of the 1,3-alternate conformer for Cs⁺ has made it a promising candidate for this critical environmental application. kuleuven.benih.gov

Further research has explored the synthesis of water-soluble derivatives to enhance their utility in aqueous environments. researchgate.net By introducing hydrophilic groups, researchers have developed receptors that can operate in water and still maintain high selectivity for cesium. kuleuven.be Another avenue of investigation involves the incorporation of proton-ionizable groups to create "smart" ligands that can have their extraction efficiency switched by changing the pH. rsc.org

The fundamental principles of host-guest interactions involving calix scirp.orgarene-bis-crown-6 continue to be an active area of study. Researchers are using techniques like NMR spectroscopy and computational modeling to gain a deeper understanding of the factors that govern complex formation, including the role of the solvent and counter-ions. nih.govresearchgate.nettandfonline.com These fundamental studies are crucial for the rational design of new and improved calixarene-based receptors for a wide range of applications, including chemical sensing, ion transport, and catalysis. rsc.orgmdpi.com

Properties

CAS No.

157769-14-7

Molecular Formula

C48 H60 O12

Molecular Weight

828.99

Synonyms

CALIX[4!-BIS-CROWN-6, 95

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of Calix 1 Arene Bis Crown 6

Classical Synthetic Approaches for Calixrsc.orgarene-bis-crown-6 Scaffolds

The construction of the intricate calix rsc.orgarene-bis-crown-6 architecture relies on well-established, yet often challenging, synthetic protocols. These methods are designed to control the formation of the macrocyclic structure and to achieve the desired stereochemistry, which is crucial for its host-guest recognition capabilities.

Reaction Pathways and Reaction Conditions for Macrocycle Formation

The synthesis of calix rsc.orgarene-bis-crown-6 typically involves a multi-step process. A common approach begins with a p-substituted phenol (B47542) and formaldehyde, which undergo a base-catalyzed condensation to form a cyclic tetramer, the basic calix rsc.orgarene structure. researchgate.net The subsequent and critical step is the "bridging" of the lower rim phenolic hydroxyl groups with polyether chains to form the crown ether moieties.

This macrocyclization is often achieved by reacting the calix rsc.orgarene with a suitable di-tosylated or di-halogenated oligoethylene glycol in the presence of a base. The choice of base and solvent system is critical for achieving high yields. For instance, the use of cesium carbonate (Cs₂CO₃) is frequently reported to be effective, likely due to a "template effect" where the cesium ion helps to pre-organize the reactants for an efficient cyclization. researchgate.net The reaction is typically carried out in a solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF). researchgate.netmdpi.com

High dilution conditions are often employed during the macrocyclization step to favor intramolecular cyclization over intermolecular polymerization, thereby maximizing the yield of the desired bis-crown product. rsc.org The reaction temperature and time are also carefully controlled to optimize the formation of the thermodynamically stable product.

A representative reaction for the formation of a calix rsc.orgarene-bis-crown-6 scaffold is the reaction of p-tert-butylcalix rsc.orgarene with pentaethylene glycol ditosylate in the presence of a base like potassium carbonate (K₂CO₃) in dichloromethane (B109758) (DCM). nih.gov

Stereochemical Control in Synthesis and Isomer Isolation

Calix rsc.orgarenes can exist in four distinct conformational isomers: cone, partial cone, 1,2-alternate, and 1,3-alternate. nih.govnih.gov For calix rsc.orgarene-bis-crown-6, the 1,3-alternate conformation is often the most sought after for its ability to encapsulate cations within the two crown ether loops. rsc.org The stereochemical outcome of the synthesis is heavily influenced by the reaction conditions, particularly the choice of base and solvent.

The use of bulky protecting groups on the remaining hydroxyl groups of the calixarene (B151959) can direct the conformation. researchgate.net For example, the synthesis of 1,3-dialkoxycalix rsc.orgarene-crown-6 ionophores has been shown to yield the 1,3-alternate conformation in high yields of 63–85%. nih.gov The isolation of the desired isomer often requires meticulous purification techniques, primarily column chromatography. researchgate.net The distinct polarity and shape of each conformer allow for their separation on a silica (B1680970) gel column. Spectroscopic methods, particularly ¹H NMR and ¹³C NMR, are indispensable for the characterization and confirmation of the isolated stereoisomer. nih.gov X-ray crystallography provides definitive proof of the solid-state conformation. researchgate.netnih.gov

Functionalization Strategies for Tunable Properties

To enhance the performance and expand the applicability of calix rsc.orgarene-bis-crown-6, various functionalization strategies have been developed. These modifications are aimed at altering the solubility, improving the extraction efficiency, and introducing signaling capabilities for sensing applications.

Introduction of Hydrophilic Groups for Water-Soluble Derivatives

The inherent lipophilicity of the basic calix rsc.orgarene-bis-crown-6 scaffold limits its application in aqueous environments. To overcome this, hydrophilic groups are introduced to create water-soluble derivatives. kuleuven.be Common strategies include the incorporation of hydroxy, carboxy, sulfato, or diethanolamino groups. kuleuven.be

For example, calix-bis(benzocrown-6) derivatives have been rendered water-soluble by introducing these hydrophilic functionalities at the para-position of the phenolic rings or on the benzo-ether moieties. kuleuven.be The introduction of four acetate (B1210297) groups on the lower rim of para-tert-butylcalix rsc.orgarene was one of the earliest examples of creating a water-soluble calixarene. nih.gov Another effective method is the sulfonation of the upper rim of the calixarene. nih.gov These modifications allow for applications such as the selective separation of ions like cesium from sodium in aqueous solutions using techniques like nanofiltration-complexation. kuleuven.be

Table 1: Examples of Hydrophilic Functional Groups and Their Impact
Functional GroupPosition of ModificationResulting PropertyReference
Hydroxy (-OH)para-position of phenolic ring / benzo-ether moietyIncreased water solubility kuleuven.be
Carboxy (-COOH)para-position of phenolic ring / benzo-ether moietyEnhanced water solubility, pH-dependent properties kuleuven.be
Sulfato (-SO₃⁻)para-position of phenolic ring / benzo-ether moietyHigh water solubility kuleuven.be
Diethanolaminopara-position of phenolic ring / benzo-ether moietyImproved aqueous solubility kuleuven.be
Acetate (-CH₂COOH)Lower rimModerate water solubility nih.gov
Sulfonate (-SO₃H)Upper rimHigh water solubility nih.gov

Incorporation of Proton-Ionizable Groups for Enhanced Efficiency

The introduction of proton-ionizable groups (PIGs) onto the calix rsc.orgarene-bis-crown-6 scaffold can significantly enhance its extraction efficiency for certain cations. rsc.org These groups can participate in the coordination of the metal ion and facilitate its transfer from an aqueous to an organic phase through a proton-coupled transport mechanism.

A series of 1,3-alternate calix rsc.orgarene-bis(crown-6-ethers) have been synthesized with a proton-ionizable N-(X-sulfonyl)carbamoyl group located near one of the crown ether cavities. rsc.org By varying the 'X' group, the acidity of the PIG can be tuned. rsc.org NMR studies have confirmed that the PIG is positioned to cooperatively coordinate with the metal ion. rsc.org This modification leads to a notable increase in the efficiency of solvent extraction of alkali metal cations, particularly cesium (Cs⁺), from aqueous solutions of varying pH into chloroform (B151607). rsc.org The extraction constants for Cs⁺ were found to be proportional to the acidity of the proton-ionizable calix-bis-crowns. rsc.org

Another example involves the introduction of trifluoromethylsulfonylamide groups, which act as proton-ionizing residues and have been shown to enhance the extraction of alkaline earth metal cations. nih.gov The attachment of an aminomethyl group to the calixarene-crown molecule has also been investigated for pH-switched extraction of cesium. ornl.gov

Table 2: Proton-Ionizable Groups and Their Effect on Extraction
Proton-Ionizable GroupTarget CationObserved EffectReference
N-(X-sulfonyl)carbamoylCs⁺Enhanced extraction efficiency, proportional to acidity rsc.org
TrifluoromethylsulfonylamideAlkaline earth metals (e.g., Ba²⁺)Improved extraction efficiency nih.gov
AminomethylCs⁺Enables pH-switched extraction ornl.gov

Grafting of Fluorescent Probes for Sensing Applications

The integration of fluorescent probes onto the calix rsc.orgarene-bis-crown-6 framework transforms it into a chemosensor capable of signaling the presence of specific ions through changes in its fluorescence properties. rsc.orgrsc.org The calixarene scaffold provides the selective binding site, while the fluorophore acts as the signaling unit.

Various fluorescent reporter groups have been investigated, including dansyl, anthracene (B1667546), and coumarin (B35378). researchgate.net For instance, a dansyl group-containing derivative of 1,3-alternate calix rsc.orgarene-bis(crown-6-ether) has been shown to provide optical recognition of thallium(I) ions with selectivity over many other metal cations. rsc.org Similarly, 1,3-alternate calix1benzocrown-6 has been synthesized as a selective fluorescent probe for cesium, exhibiting a significant fluorescence enhancement upon complexation. rsc.org

The design of these fluorescent chemosensors often utilizes the photoinduced electron transfer (PET) mechanism, where the binding of a cation to the crown ether moiety modulates the electron transfer process and thus the fluorescence intensity. mdpi.com The rigid and pre-organized nature of the calix rsc.orgarene scaffold is advantageous for constructing efficient and selective fluorescent sensors. mdpi.comfrontiersin.org A 1,3,4-oxadiazole (B1194373) unit has also been incorporated into a calix rsc.orgcrown scaffold to create a fluorescent chemosensor for the detection of copper(II) ions. nih.gov

Table 3: Fluorescent Probes and Their Sensing Applications
Fluorescent ProbeTarget IonSensing MechanismReference
DansylTl⁺Optical recognition rsc.org
9-CyanoanthraceneCs⁺Fluorescence enhancement rsc.org
CoumarinCs⁺Selective sensing researchgate.net
1,3,4-OxadiazoleCu²⁺Fluorescence quenching ("on-off" switch) nih.gov

Synthesis of Benzo-Derivatives and Other Structural Modifications

The remarkable selectivity of calix mdpi.comarene-bis-crown-6, particularly for cesium ions, has driven extensive research into its structural modifications to enhance its properties and tailor it for specific applications. researchgate.net The introduction of benzo groups to the crown ether loops and other derivatizations of the calixarene platform are key strategies in this endeavor.

Benzo-Derivatives:

The synthesis of benzo-derivatives, such as calix mdpi.comarene-bis(benzocrown-6) and its substituted analogues like calix mdpi.comarene-bis(t-octylbenzo-crown-6), involves incorporating a benzene (B151609) ring into the polyether crown-6 loops. ornl.govresearchgate.netnih.gov This modification enhances the lipophilicity of the ligand, which is crucial for its application in solvent extraction systems for separating metal ions. For instance, calix mdpi.comarene-bis(t-octylbenzo-18-crown-6) has demonstrated extraordinary effectiveness as a receptor for the univalent thallium cation. ornl.gov The presence of alkyl substituents, such as tert-octyl groups, on the benzo moiety can, however, increase susceptibility to nitration in highly acidic environments. researchgate.net

Other Structural Modifications:

Beyond benzo-derivatives, the calix mdpi.comarene-bis-crown-6 scaffold can be modified at both its upper (para-positions of the phenol rings) and lower (phenolic hydroxyl groups) rims to fine-tune its functionality. nih.govmdpi.comacs.org

Upper Rim Functionalization: The para-positions of the phenolic units offer sites for introducing various functional groups. This is often facilitated by the removal of pre-existing p-tert-butyl groups. nih.govacs.org Modifications can include the attachment of chromogenic units, such as in azobenzocrown derivatives, which can impart photo-responsive properties to the molecule. researchgate.net

Lower Rim Functionalization: The phenolic hydroxyl groups on the lower rim are commonly used to attach the crown ether moieties. When not used for bridging with crown ethers, these hydroxyl groups can be functionalized with other groups to alter solubility or create new binding sites. For example, pyridyl methoxy (B1213986) groups have been introduced at the lower rim to create new potential ligands. nih.gov

These structural modifications allow for the creation of a wide array of derivatives with tailored properties for applications ranging from ion separation to the development of chemical sensors. researchgate.netmdpi.com

Immobilization Techniques for Solid-Phase Applications

To transition calix mdpi.comarene-bis-crown-6 from a soluble ligand to a practical material for applications like chromatography, solid-phase extraction, or sensing, it must be immobilized onto a solid support. This prevents leaching of the expensive macrocycle and allows for its repeated use. The primary methods for immobilization are covalent attachment to inorganic supports and encapsulation within polymeric matrices.

Covalent Attachment to Inorganic Supports (e.g., Silica Gel)

Silica gel is a widely used inorganic support due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) groups that can be readily functionalized for covalent attachment. mdpi.comnih.gov

Several strategies have been developed to covalently bond calix mdpi.comarene derivatives to silica surfaces:

Using Linker Molecules: A common approach involves using a bifunctional linker molecule. For example, a diisocyanate can be used where one isocyanate group reacts with the silanol groups on the silica surface, and the other reacts with a hydroxyl group on the calixarene, forming a stable urethane (B1682113) bond. mdpi.com

Thiol-Ene "Click" Chemistry: This method involves first modifying the silica surface to introduce thiol groups. Concurrently, the calixarene is functionalized with a terminal alkene (e.g., an acryloyl group). The thiolated silica and the alkene-modified calixarene are then reacted in a "click" reaction to form a stable thioether linkage. nih.gov

The success of the covalent attachment is typically confirmed using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, thermal gravimetric analysis (TGA), and elemental analysis. mdpi.comnih.gov These immobilized materials have shown promise as reusable sorbents for various applications, including the separation of drugs from pharmaceutical effluents. nih.gov

Table 1: Methods for Covalent Attachment of Calix mdpi.comarene Derivatives to Silica

Linkage Strategy Linker/Functional Groups Resulting Bond Reference
Diisocyanate Coupling Toluene diisocyanate Urethane mdpi.com
Thiol-Ene Reaction Thiolated silica, N-acryloyl-functionalized calixarene Thioether nih.gov

Encapsulation within Polymeric Matrices (e.g., Polymer Inclusion Membranes)

Encapsulation involves physically entrapping the calix mdpi.comarene-bis-crown-6 within the three-dimensional network of a polymer. This method is particularly prevalent in the fabrication of Polymer Inclusion Membranes (PIMs), which are used for the selective transport and separation of ions. nih.govresearchgate.net

The process generally involves dissolving the calixarene ligand, a base polymer (such as polysulfone or cellulose (B213188) triacetate), and often a plasticizer in a common solvent. nih.govresearchgate.net This solution is then cast, and the solvent is slowly evaporated. The resulting thin film is a PIM, where the calixarene is physically held within the polymer matrix.

Key components and findings include:

Polymer Matrix: Polysulfone (PS) has been found to be an effective matrix, yielding stable composite beads when the calixarene ligand is dissolved in an ionic liquid before being mixed with the polymer solution. nih.gov

Ligand Stability: A significant challenge is preventing the ligand from leaching out of the membrane. Studies have shown that composite polymeric beads can display excellent stability with minimal leaching of the calixarene. researchgate.net

Application in Ion Transport: PIMs containing calix mdpi.comcrown-6 derivatives have been successfully used for the facilitated transport of metal ions like Pb(II), Zn(II), and Cd(II). researchgate.net The efficiency of this transport is influenced by factors such as the composition of the membrane and the polarity of the plasticizer. researchgate.net

This encapsulation technique provides a versatile method for creating stable, selective membranes for various separation processes, including the removal of radioactive cesium from aqueous solutions. researchgate.netnih.gov

Table 2: Components of Calixarene-Containing Polymeric Matrices

Component Example Material Function Reference
Base Polymer Polysulfone (PS), Cellulose Triacetate (CTA) Provides structural support and matrix nih.govresearchgate.net
Ionophore Calix mdpi.comarene-bis-crown-6 derivative Selective ion carrier nih.govresearchgate.net
Plasticizer/Solvent o-Nitrophenyl octyl ether (o-NPOE), Ionic Liquids Plasticizes the polymer, dissolves components nih.govresearchgate.net

Molecular Recognition Mechanisms and Host Guest Interactions of Calix 1 Arene Bis Crown 6

Principles of Cation Complexation and Host-Guest Complementarity

The complexation of cations by calix nih.govarene-bis-crown-6 is a prime example of host-guest chemistry, where a larger host molecule (the calixarene) forms a complex with a smaller guest species (the cation). This interaction is driven by the principle of complementarity, which involves both steric (size and shape) and electronic compatibility between the host and guest. The calixarene's rigid framework preorganizes the binding sites—specifically, the oxygen atoms of the crown ether loops and the aromatic surfaces of the calixarene (B151959) backbone—for effective interaction with the target cation. nih.govmdpi.com

A fundamental principle governing the selectivity of calix nih.govarene-bis-crown-6 is the match between the size of the cation and the dimensions of the crown-6 ether cavity. nih.gov The crown-6 ether loop, with its approximately 3.2 Å diameter, shows a strong preference for cations with a complementary ionic radius. nih.gov This size-fit concept is a primary determinant of binding affinity, leading to high selectivity for larger alkali metal ions. nih.gov

Notably, this class of compounds is highly selective for cesium (Cs⁺), which has an ionic radius that fits snugly within the crown-6 cavity. nih.govnih.gov Studies have demonstrated that the stability of the formed complexes increases with the increasing ionic radius of the alkali metal guest. nih.govresearchgate.net While smaller ions like sodium (Na⁺) can also form complexes, the interaction is generally weaker. nih.gov The versatility of the ligand allows it to coordinate with a range of ions, but the optimal fit for Cs⁺ is a key factor in its remarkable selectivity. nih.gov Research has also shown a high affinity for the even larger francium ion (Fr⁺), with distribution ratios exceeding those for Cs⁺. nih.gov

Table 1: Ionic Radii of Selected Alkali Metals

Ion Ionic Radius (Å)
Na⁺ 1.02
K⁺ 1.38
Rb⁺ 1.52

The two polyether (crown-6) chains are the primary sites for cation coordination. The oxygen atoms within these chains are electron-rich and act as Lewis basic donor sites that coordinate with the positively charged cation. ornl.gov In the complex with Cs⁺, the cation is positioned within the plane of the crown-6 ether and is symmetrically surrounded by its oxygen atoms. nih.gov

Beyond simply providing donor atoms, the polyether chains contribute to the encapsulation of the guest. The flexibility of these chains allows them to wrap around the cation, partially shielding it from the solvent environment and enhancing the stability of the complex. The length and conformation of the polyether bridge are critical; the crown-6 structure is particularly well-suited for large cations like Cs⁺. nih.govresearchgate.net This encapsulation, facilitated by the cooperative action of the numerous ether oxygens, is a crucial aspect of the strong binding observed.

Energetics and Thermodynamics of Binding

The stability of the host-guest complex formed between calix nih.govarene-bis-crown-6 and a cation is quantified by thermodynamic parameters. These values provide insight into the driving forces behind complexation and are essential for comparing the binding affinities for different ions and in various solvent systems. The binding process is typically enthalpy-driven, reflecting the strong electrostatic and coordination interactions established between the host and guest. nankai.edu.cn

The stability constant (K) is a measure of the equilibrium between the free host and guest and the resulting complex. A higher stability constant indicates a more stable complex. These constants are determined experimentally using techniques such as UV-Vis spectrophotometry, NMR spectroscopy, and solvent extraction studies. scispace.comnih.govnih.gov The choice of solvent or medium significantly impacts the stability of the complex, as the solvent can compete for coordination with both the cation and the host. nih.gov For instance, stability constants have been determined in organic solvents like methanol (B129727), acetonitrile (B52724), and nitrobenzene (B124822). scispace.comnih.govresearchgate.net

Table 2: Logarithm of Stability Constants (log K) for Calix nih.govarene-crown-6 Derivatives with Various Cations

Ligand Cation Medium log K
1,3-Calix nih.govbiscrown-6 Ba²⁺ Methanol 2.1 (2:1 Metal:Ligand)
1,3-Calix nih.govbiscrown-6 Ca²⁺ Methanol 2.1 (2:1 Metal:Ligand)
Calix nih.govarene-1,3-crown-6 Sr²⁺ Acetonitrile >4
Calix nih.govarene-1,3-crown-6 Ba²⁺ Acetonitrile >4
Calix nih.govarene-1,3-crown-6 Pb²⁺ Acetonitrile >4

In the context of solvent extraction, the efficiency of transferring a cation from an aqueous phase to an organic phase containing the calixarene is described by an extraction constant (Kex). ornl.gov This constant reflects the equilibrium of the entire extraction process, which includes the partitioning of the ligand and the complex, as well as the complexation itself. For example, the exchange extraction constant for Tl⁺ with a Cs⁺ complex of calix nih.govarene-bis(t-octylbenzo-18-crown-6) was evaluated as log Kex = 1.7 ± 0.1. ornl.gov These constants are crucial for designing and optimizing separation processes, such as the removal of radioactive cesium from nuclear waste. acs.org

Mechanisms of Ion Selectivity

The high selectivity of calix nih.govarene-bis-crown-6, particularly for Cs⁺ over other alkali metals like Na⁺ and K⁺, is not solely due to size matching. acs.orgnih.gov Several synergistic mechanisms contribute to this remarkable discrimination.

One of the most significant contributing factors is the cation-π interaction . nih.gov The electron-rich aromatic walls of the calixarene cavity can interact favorably with the positive charge of the cation. researchgate.netornl.gov DFT calculations and structural studies have confirmed that the complexed cation is positioned to interact with the π-systems of the two benzene (B151609) rings on the same side as the crown ether loop. nih.govornl.gov Larger, more polarizable cations like Cs⁺ experience stronger cation-π interactions. These interactions are a primary driver for the enhanced affinity for Cs⁺, as it can benefit from stabilizing interactions with both opposing benzene rings of the calixarene backbone, an advantage not as readily available to smaller ions like K⁺. nih.gov

Furthermore, the preorganization of the host molecule in the 1,3-alternate conformation minimizes the energetic penalty required to adopt a binding-competent shape. This rigid structure ensures that the binding cavity is already formed, reducing the entropic cost of complexation. nih.gov Finally, the presence of proton-ionizable groups attached to the calixarene framework can further enhance both the efficiency and selectivity of extraction by providing an additional coordination site and facilitating charge neutralization of the complex. rsc.org

Cation-π Interactions in Complex Formation

Research has shown that larger ions, such as cesium (Cs+), can benefit from interactions with both cation-facing benzene rings of the calix nih.govarene structure. nih.govnih.gov In contrast, smaller ions like potassium (K+) may only interact with one of these rings, if at all. nih.govnih.gov This differential interaction is a primary driver for the enhanced affinity and higher complex stability observed for Cs+. nih.govnih.gov Quantum mechanical DFT calculations have confirmed that in the complex with the thallium(I) cation (Tl+), the metal ion is bound not only to the oxygen atoms of the crown-6 moiety but also to two carbons of the corresponding benzene rings via cation-π interactions. ornl.gov Similarly, for the Cs+ complex, weak cation-π interactions are indicated by the close proximity of the cesium ion to the aromatic rings of the calix nih.govarene moiety. nih.gov The structural data from solution and solid-state studies of thallium(I) complexes with calix nih.govcrown-6 derivatives further suggest that the π cavities provided by the calixarene are active sites for complexation. nih.gov

Table 3.3.1: Contribution of Cation-π Interactions to Complex Stability
CationNumber of Interacting Aromatic RingsSignificance of Cation-π InteractionReference
Cs+Both cation-facing ringsPrimary driver for high affinity and stability nih.govnih.gov
K+One ring (or none)Weaker interaction leading to lower stability nih.govnih.gov
Tl+Two benzene ringsSignificant contribution to complex stability ornl.gov

Influence of Hydration Shell Disruption on Selectivity

The process of complex formation in an aqueous environment necessitates the disruption of the cation's hydration shell. The energy required for this desolvation is a critical factor influencing the selectivity of a host molecule. Calix nih.govarene-bis-crown-6's preference for certain cations is partly attributable to the energetic favorability of stripping the water molecules from the ion to allow it to enter the host's cavity.

Molecular dynamics studies on the extraction of alkali metal cations by a calix nih.govarene-crown-6 derivative into room-temperature ionic liquids have underscored the importance of the cation's solvation environment. nih.gov In humid ionic liquids, the first solvation shell of the "naked" cations is composed of both solvent anions and water molecules. nih.gov Upon complexation, the cation is shielded from the solvent, but some interaction with water can persist. nih.gov The selectivity for Cs+ over Na+ is largely influenced by the desolvation energy of the free cations. nih.gov This suggests that the ease with which the hydration shell can be disrupted and replaced by the coordinating atoms of the calix nih.govarene-bis-crown-6 is a key determinant of binding selectivity. Cations with a lower hydration energy will be more readily complexed, contributing to the selectivity profile of the host molecule.

Regioselective Binding within the Calixarene Cavity and Crown Loops

The intricate three-dimensional structure of calix nih.govarene-bis-crown-6 offers distinct binding sites, leading to regioselective interactions with metal cations. The complexation can occur primarily within the crown ether loops, within the aromatic cavity of the calixarene, or through a cooperative effort of both.

NMR studies have indicated that for cesium complexes, the cation is positioned near the polyether loops. researchgate.net The interaction involves all six oxygen atoms in the crown-ether ring, as well as the π electrons of the calixarene's aromatic moieties. researchgate.net For larger cations like Cs+, the ion fits well into the crown-6 cavity, interacting with all six oxygen atoms. nih.gov The positioning is often slightly displaced towards the calix nih.govarene rings, allowing for supplementary cation-π interactions. nih.gov

In contrast, for smaller cations, the interaction may be different. For instance, in a K+ complex, the cation resides above the coordination plane of the crown ether and interacts preferentially with only one of the benzene rings. nih.gov The specific bridging of the calixarene scaffold, for example, 1,2-bridging versus 1,4-bridging in calix ornl.govcrowns, can create deeper or shallower pockets, which in turn influences the regioselectivity and the efficiency of cation binding. nih.gov In some unsymmetrical calix nih.gov-bis-crown ethers, the cesium ion shows a preference for one crown loop over another. researchgate.net This demonstrates that subtle structural modifications can fine-tune the regioselective binding properties of these versatile host molecules.

Selectivity Profiles for Alkali and Alkaline Earth Metal Cations

Calix nih.govarene-bis-crown-6 and its derivatives are renowned for their ability to selectively bind certain metal cations over others. This selectivity is a product of the complex interplay of factors discussed previously, including the size-fit relationship between the cation and the host's binding sites, cation-π interactions, and solvation effects.

Complexation of Other Monovalent and Divalent Cations (e.g., Rb+, Tl+, Ba2+)

While the selectivity for Cs+ is a defining characteristic, calix nih.govarene-bis-crown-6 also forms complexes with other monovalent and divalent cations. The stability of these complexes is largely dependent on the ionic radius and charge density of the cation.

Rubidium (Rb+): The complexation of Rb+ is also favorable, although generally less so than Cs+. Competitive NMR studies have shown that the complex stability increases with increasing ionic radius, placing Rb+ between K+ and Cs+. nih.gov

Thallium (Tl+): The thallium(I) ion (Tl+) is effectively complexed by calix nih.govarene-bis-crown-6 derivatives. nih.govsci-hub.ru Studies have revealed the formation of both mono- and dithallium(I) complexes in solution, where the cations are held within the ligand's cavities. nih.govsci-hub.ru Calix nih.govarene-bis(t-octylbenzo-18-crown-6) has been identified as an extraordinarily effective receptor for Tl+, with a very high stability constant for the complex. ornl.gov

Barium (Ba2+): Calix nih.govarene-bis-crown-6 is also capable of complexing divalent alkaline earth metals such as barium (Ba2+). Spectrophotometric measurements have been used to establish the binding abilities of 1,3-calix nih.govbiscrown-6 towards Ba2+ in methanol, with the formation of a 2:1 metal-to-ligand complex being identified. scispace.com

Kinetics of Metal Ion Exchange and Complex Formation

The study of the kinetics of metal ion exchange and complex formation provides valuable insights into the mechanism and speed at which calix nih.govarene-bis-crown-6 can bind and release cations. Chemical relaxation studies on the complex formation between calix nih.govarene-bis(crown-6-ether) derivatives and Cs+ have elucidated the kinetic steps involved. nih.govacs.org

The rates of complex formation are highly dependent on the solvent system. nih.govacs.org For instance, the second-order rate constants for the complexation of Cs+ increase significantly with an increasing ethanol-to-water ratio in the solvent mixture. nih.govacs.org In some solvent systems, the complexation of two Cs+ ions occurs in two distinct kinetic steps. nih.govacs.org In others, the process is controlled by a slow first-order kinetic step followed by very fast Cs+ inclusion. nih.govacs.org

The deviation from the expected mechanism of complex formation with alkali metals is thought to be due to the comparatively more difficult access of Cs+ to the inclusion cavity of the capped calixarene. nih.govacs.org These kinetic studies are crucial for optimizing the conditions for applications such as solvent extraction and for understanding the dynamic behavior of these host-guest systems.

Table 3.5.1: Kinetic Data for Cs+ Complexation with a Calix nih.govarene-bis-crown-6 Derivative (A2)
Solvent SystemKinetic StepSecond-Order Rate Constant (k)Reference
WaterFirst Cs+ inclusion(9.7 ± 0.3) x 10^4 M-1 s-1 nih.govacs.org
1:9 H2O/EtOH (M2)First Cs+ inclusion(6.3 ± 0.4) x 10^9 M-1 s-1 nih.govacs.org

Advanced Analytical and Spectroscopic Characterization of Calix 1 Arene Bis Crown 6 Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the characterization of calix researchgate.netarene-bis-crown-6 complexes, offering detailed information on their structure, stoichiometry, and kinetic properties in solution. nih.govnih.govnih.gov

¹H-NMR spectroscopy is a powerful tool for probing the interactions between calix researchgate.netarene-bis-crown-6 and guest cations. Upon complexation, significant changes in the chemical shifts of the calixarene's protons are observed, providing direct evidence of guest binding. For instance, the complexation of thallium(I) ions with calix researchgate.netarene-bis-crown-6 derivatives in a CD₃CN/CDCl₃ solution has been clearly demonstrated by ¹H-NMR, revealing the formation of both mono- and dithallium(I) complexes. nih.gov In these complexes, the metal cations are situated within the ligand's cavities, in close proximity to the calix researchgate.netarene ring. nih.gov

Dynamic ¹H-NMR studies have also been employed to investigate the kinetics of complexation. For the thallium(I) complex of calix researchgate.netarene-crown-6, variable temperature ¹H-NMR analysis identified two distinct coalescence temperatures, allowing for the determination of activation parameters for the dissociation process. nih.gov Furthermore, these dynamic studies revealed an intramolecular exchange of the Tl⁺ ion between the two crown moieties of the complexed ligand. nih.gov The conformation of the calix researchgate.netarene framework, a critical factor in its binding properties, can also be determined using ¹H-NMR. The most stable "cone" conformation is often identified, though other conformations such as "partial cone," "1,2-alternate," and "1,3-alternate" can also be characterized by distinct changes in proton chemical shifts. chemrxiv.orgchemrxiv.org

¹³³Cs-NMR spectroscopy is particularly valuable for studying the complexation of cesium ions, a key application for calix researchgate.netarene-bis-crown-6. This technique has been instrumental in demonstrating that calix researchgate.netarene-bis(t-octylbenzo-18-crown-6) can form complexes with one or two Cs⁺ ions in nitrobenzene-d₅. nih.gov The ¹³³Cs-NMR spectra allow for the determination of the stability constants of these complexes. For example, the stability constant of the initial 1:1 complex (L·Cs⁺) was determined to be log β(nb)(L·Cs⁺) = 8.8 ± 0.1, while the equilibrium constant for the formation of the second complex (L·2Cs⁺) was found to be log K(nb)((2))(L·2Cs⁺) = 6.3 ± 0.2. nih.gov

Saturation-transfer ¹³³Cs-NMR techniques have been utilized to measure the chemical exchange rates between the different complexed species. The correlation times for the exchange between L·Cs⁺ and L·2Cs⁺, and between L·2Cs⁺ and free Cs⁺ ions were determined to be 33.6 ms (B15284909) and 29.2 ms, respectively. nih.gov

²⁰³Tl-NMR, in conjunction with ¹H-NMR, has been effectively used to investigate the complexation of thallium(I) ions with various calix researchgate.netarene-bis-crown-6 derivatives. nih.gov This method provides clear evidence for the formation of both 1:1 and 1:2 (ligand:metal) complexes in solution. nih.gov The significant downfield shifts observed in the ²⁰³Tl-NMR spectra upon complexation are indicative of strong cation-π interactions between the Tl⁺ ion and the aromatic rings of the calixarene (B151959). nih.govox.ac.uk The magnitude of this chemical shift can be correlated with the stability of the resulting complexes. nih.gov

Mass Spectrometry for Complex Stoichiometry and Identification

Mass spectrometry, particularly with soft ionization techniques, is a crucial tool for determining the stoichiometry and confirming the identity of calix researchgate.netarene-bis-crown-6 complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS) has proven to be a versatile and rapid method for the qualitative analysis of host-guest complexes of calix researchgate.netarene-bis-crown-6 in solution. researchgate.netsemanticscholar.org This technique has been successfully used to identify the number and type of cations in water-soluble calix researchgate.netarene-bis-crown-6 (W-BisC6) complexes. nih.gov ESI-MS has accurately identified various complex species, including W-BisC6-Na⁺, W-BisC6-Cs⁺, W-BisC6-2Na⁺, and W-BisC6-Na⁺-Cs⁺. nih.gov The experimental and simulated mass spectra for these complexes have shown a near-perfect match. nih.gov

Furthermore, ESI-MS studies have confirmed that bis-crown systems can complex up to two Cs⁺ cations, which are located in the crown ether moieties rather than the calixarene cavity. researchgate.net This is evidenced by the observation of both mononuclear ([BC6+Cs]⁺) and binuclear ([BC6+2Cs]²⁺) species in the mass spectra. researchgate.net The technique has also been employed to evaluate the selectivity of calix researchgate.netarene-crown-6 derivatives for different alkali metal cations, such as the Cs⁺/Na⁺ selectivity, which is a critical parameter for applications in nuclear waste remediation. semanticscholar.org

Complex Species Observed in ESI-MS Reference
W-BisC6-Na⁺Yes nih.gov
W-BisC6-Cs⁺Yes nih.gov
W-BisC6-2Na⁺Yes nih.gov
W-BisC6-Na⁺-Cs⁺Yes nih.gov
[BC6+Cs]⁺Yes researchgate.net
[BC6+2Cs]²⁺Yes researchgate.net

X-ray Crystallography for Solid-State Complex Structures

Determination of Coordination Environments and Conformational Changes

The unique complexing capabilities of calix dntb.gov.uaarene-bis-crown-6, particularly its 1,3-alternate conformer, are intrinsically linked to its structural dynamics upon cation binding. Advanced analytical techniques, primarily ¹H NMR spectroscopy and X-ray crystallography, have been instrumental in elucidating the precise coordination environments and the significant conformational changes that occur during complexation.

Studies have revealed that the 1,3-alternate conformation is crucial for the selective binding of specific cations, such as cesium (Cs⁺). researchgate.net Upon complexation, the crown ether loops and the calixarene platform cooperate to create a well-defined cavity. The binding of a metal ion within this cavity induces noticeable conformational adjustments in the host molecule. For instance, ¹H NMR studies of complexes with thallium(I) (Tl⁺) and Cs⁺ have shown considerable changes in the chemical shifts of the ligand's protons, particularly the aromatic protons of the calixarene moiety. acs.org The variation in these spectral changes between the Tl⁺ and Cs⁺ complexes indicates different locations of the metal ions relative to the calixarene framework, signifying distinct coordination arrangements. acs.org While both ions interact with the negatively charged side arm of ionized derivatives, their positioning with respect to the calixarene cavity differs. acs.org

X-ray crystallography has provided definitive structural evidence of these coordination environments. Crystal structures of Cs⁺ complexes reveal that the cation is encapsulated within the cavity formed by the two crown-6 ether loops. cea.fr These structures show short contacts between the cation and the oxygen atoms of the polyether chains, as well as cation-π interactions with the aromatic rings of the calixarene platform. cea.frresearchgate.net The formation of both 1:1 and 2:1 (metal-to-ligand) complexes has been identified, with the stoichiometry often depending on the relative concentrations of the cation and the ligand. cea.frresearchgate.net In binuclear complexes, each crown ether loop encapsulates one cation. cea.fr The conformation of the crown ether chains themselves is often distorted from the ideal geometry upon cation coordination to optimize the binding interactions. tandfonline.com

Table 1: Selected ¹H NMR Data for a Mono-proton-ionizable 1,3-alternate Calix dntb.gov.uaarene-bis(crown-6-ether) and its Metal Salts in CDCl₃ acs.org Interactive table: Click on headers to sort.

Compound Calixarene Protons (δ, ppm)
Ligand 1 HA (s, 2H), HB (d, 2H), HC (t, 1H)
Complex [Cs⁺1 ⁻] Significant overall changes from ligand 1
Complex [Tl⁺1 ⁻] Pattern of changes varies dramatically from [Cs⁺1 ⁻]

Note: The principal structural dissimilarities between the two complexes are inferred from the different locations of Cs⁺ and Tl⁺ about the calixarene moiety, as indicated by the varying patterns of change in the aromatic proton signals. acs.org

Optical Spectroscopy for Complexation Monitoring

Optical spectroscopy serves as a powerful tool for monitoring the complexation events involving calix dntb.gov.uaarene-bis-crown-6 and its derivatives. dntb.gov.ua Techniques such as UV-Vis and fluorescence spectroscopy are particularly valuable for determining binding properties, stability constants, and for developing sensory applications. researchgate.net

UV-Vis absorption spectroscopy is a widely used method for studying the complexation properties of calix dntb.gov.uaarene-bis-crown-6 derivatives with various cations, especially alkali metals. rsc.orgrsc.org The binding of a cation to the calixarene host often results in a change in the electronic environment of the chromophoric phenolic units, leading to a detectable shift in the UV-Vis absorption spectrum. researchgate.net By titrating the ligand solution with a solution of the metal salt and monitoring the changes in absorbance, one can determine the stoichiometry of the complex and calculate its stability constant (log β). rsc.org

This method has been successfully applied to study water-soluble derivatives of calix dntb.gov.uaarene-bis-crown-6, synthesized by introducing carboxy or hydroxy groups. rsc.orgrsc.org These studies have demonstrated a pronounced affinity for larger alkali cations, with the selectivity for Cs⁺ over sodium (Na⁺) being enhanced by the nature and number of the substituents. rsc.orgrsc.org For example, a tetrahydroxylated derivative was identified as a highly selective ligand for Cs⁺ in both methanol (B129727) and basic aqueous media. rsc.org

Table 2: Logarithms of Stability Constants (log β) for Alkali Metal Complexes with Calix dntb.gov.uaarene-bis-crown-6 Derivatives in Aqueous Medium rsc.org Interactive table: Click on headers to sort.

Ligand Derivative Cation log β (± σ)
Dicarboxy (5) Na⁺ 2.80 (± 0.05)
Dicarboxy (5) K⁺ 2.90 (± 0.05)
Dicarboxy (5) Rb⁺ 3.32 (± 0.04)
Dicarboxy (5) Cs⁺ 3.65 (± 0.04)
Tetracarboxy (6) Na⁺ 2.95 (± 0.05)
Tetracarboxy (6) K⁺ 3.10 (± 0.05)
Tetracarboxy (6) Rb⁺ 3.65 (± 0.04)
Tetracarboxy (6) Cs⁺ 4.05 (± 0.04)
Tetrahydroxy (7) Na⁺ 3.10 (± 0.05)
Tetrahydroxy (7) K⁺ 3.25 (± 0.05)
Tetrahydroxy (7) Rb⁺ 3.90 (± 0.04)
Tetrahydroxy (7) Cs⁺ 4.35 (± 0.04)

Data obtained by UV-Vis spectroscopy at 20 °C.

Fluorescence spectroscopy offers a highly sensitive method for investigating the sensing mechanisms of suitably modified calix dntb.gov.uaarene-bis-crown-6 compounds. By incorporating fluorogenic units, such as dansyl or coumarin (B35378) groups, into the calixarene structure, researchers have developed chemosensors that signal the presence of specific cations through changes in their fluorescence emission. acs.orgresearchgate.netnih.gov

The complexation of a target cation can lead to fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching. tandfonline.com For example, a calix dntb.gov.uaarene-bis-crown-6 derivative functionalized with a dioxycoumarin fluorophore exhibits a significant enhancement in fluorescence upon binding Cs⁺ in water. nih.gov Analysis of the fluorescence titration data for these systems can reveal the formation of different complex stoichiometries (e.g., 1:1 and 2:1 M:L) and their corresponding high stability constants. nih.gov

A derivative containing a dansyl group has been shown to be an effective optical sensor for both Tl⁺ and Cs⁺, but it recognizes them in contrasting modes. acs.org The interaction with the target cation alters the photophysical properties of the fluorophore, providing a detectable signal. These studies are crucial for understanding the host-guest recognition mechanism and for designing highly selective and sensitive chemical sensors for environmental and analytical applications. researchgate.netnih.gov The origin of these cation-induced changes in photophysical properties is a key area of investigation. researchgate.net

Electrochemical and Conductometric Methods for Complexation Studies

Electrochemical techniques provide valuable insights into the thermodynamics and kinetics of complex formation between calix dntb.gov.uaarene-bis-crown-6 and guest ions. Conductometric titrations, for instance, can be used to determine the stoichiometry and stability constants of the resulting complexes in various solvents. dntb.gov.ua This method relies on monitoring the change in the molar conductivity of a solution of the ligand as a metal salt is added. The formation of a complex alters the mobility of the ions, leading to a change in conductivity. Such studies have been performed for alkali metal cations in solvents like methanol, acetonitrile (B52724), and propylene (B89431) carbonate. dntb.gov.ua

Potentiometric methods, using ion-selective electrodes (ISEs), have also been employed to evaluate the ionophoric behavior of calix dntb.gov.uaarene-bis-crown-6 derivatives. tandfonline.com The selectivity of these ligands for certain metal cations can be determined by measuring the potential response of a membrane electrode incorporating the calixarene. Voltammetric techniques are another tool used to probe the affinity for metal ions. tandfonline.com Furthermore, combining tethered calix dntb.gov.uaarene-bis-crown-6 hosts with methods like cyclic voltammetry and electrochemical impedance spectroscopy allows for the study of interfacial binding phenomena on sensor electrodes. whiterose.ac.uk

Chromatographic and Other Separative Analytical Techniques for Complex Analysis

The high selectivity of calix dntb.gov.uaarene-bis-crown-6 for certain cations, particularly Cs⁺, has led to its extensive use in separative analytical techniques. researchgate.net A key application is in extraction chromatography for the separation of radioactive cesium from nuclear waste. acs.orgacs.org A novel chromatographic resin has been developed by impregnating an inert support with a derivative, calix dntb.gov.uaarene-bis(tert-octylbenzo-crown-6). acs.org This material shows high selectivity for Cs⁺ in highly acidic conditions (e.g., 3 M HNO₃), allowing for its effective separation from complex matrices containing other ions like barium. acs.org

Liquid-liquid extraction is another widely studied separation method utilizing these compounds. acs.orgosti.gov Calix dntb.gov.uaarene-bis-crown-6 derivatives exhibit remarkable efficiency and selectivity for Cs⁺ extraction from both highly acidic and alkaline aqueous solutions with high salt concentrations. researchgate.netacs.org The distribution ratios and selectivity factors (e.g., Cs⁺/Na⁺ selectivity > 10⁴) are significantly higher than those achieved with conventional crown ethers. researchgate.net

In addition to chromatographic and extraction methods, mass spectrometry, particularly electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS), has proven to be a powerful tool for the direct characterization of the complexes formed. researchgate.net ESI-TOF-MS can be used to identify the number and type of cations bound within a water-soluble calix dntb.gov.uaarene-bis-crown-6 complex, which can be challenging to determine by optical spectroscopy alone. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym
Calix dntb.gov.uaarene-bis-crown-6 -
Calix dntb.gov.uaarene-bis(tert-octylbenzo-crown-6) BOBCalixC6
Cesium Cs⁺
Sodium Na⁺
Thallium(I) Tl⁺
Barium Ba²⁺
Potassium K⁺
Rubidium Rb⁺
Nitric Acid HNO₃
Methanol -
Acetonitrile -
Propylene Carbonate -

Applications in Chemical Separations and Environmental Remediation

Solvent Extraction Systems for Metal Ion Removal

Solvent extraction is a widely employed technique for the separation and purification of metal ions. Calix researchgate.net-bis-crown-6 and its derivatives have emerged as superior extractants, particularly for the selective removal of cesium ions from complex aqueous mixtures.

The selective removal of radioactive cesium-137 (B1233774) (¹³⁷Cs) is a critical step in the management of high-level liquid waste (HLLW) generated from nuclear fuel reprocessing. dntb.gov.uabarc.gov.in ¹³⁷Cs is a major contributor to the long-term radioactivity and heat load of the waste. preprints.org Calix researchgate.netarene-bis-crown-6 compounds have demonstrated remarkable efficiency and selectivity for extracting Cs⁺ ions from these highly acidic and high-salt-concentration streams. barc.gov.inrsc.org

The high selectivity is attributed to the "host-guest" recognition, where the size of the calix researchgate.netarene-bis-crown-6 cavity is perfectly suited to encapsulate the Cs⁺ ion, forming a stable 1:1 complex. preprints.org This size-matching principle allows for effective discrimination against other highly abundant cations in nuclear waste, such as sodium (Na⁺) and potassium (K⁺). Research has shown that bis(crown-6) derivatives of 1,3-alternate calix researchgate.netarenes possess excellent Cs⁺/Na⁺ (selectivity factor ≥10⁴) and Cs⁺/K⁺ (selectivity factor ≥10²) selectivities.

Derivatives such as Calix researchgate.netarene-bis(t-octylbenzo-crown-6) (BOBCalixC6) have been specifically developed for this purpose. nih.gov The introduction of proton-ionizable groups onto the calixarene (B151959) framework can further enhance extraction efficiency by providing a requisite anion for electroneutral extraction, allowing the process to be controlled by pH adjustments. rsc.org

Table 1: Cesium Extraction Performance with Calix researchgate.net-crown-6 Derivatives

Calixarene DerivativeDiluentAqueous PhaseDistribution Ratio (DCs)Reference
1,3-di-octyloxycalix researchgate.netarene-crown-6 (0.03 M)n-octanolAcidic (HNO3, HCl, or HClO4)~22 dntb.gov.ua
1,3-di-octyloxycalix researchgate.netarene-crown-6 (0.03 M)50:50 iso-decyl alcohol/dodecaneAcidic~7.43 dntb.gov.ua
Calix researchgate.netarene-bis(naphthocrown-6)Nitrobenzene (B124822)Nitric AcidSuperior to other tested calix-crowns dntb.gov.ua
Calix researchgate.netarene-bis[(4-methyl-1,2-phenylene)-crown-6]Chloroform (B151607)4.4 mol·kg–1 HNO3Maximum observed in study researchgate.net

The robustness of calix researchgate.net-bis-crown-6 extractants is evident in their ability to function effectively across a wide pH range. Nuclear waste is often stored in highly acidic (e.g., nitric acid) or alkaline solutions.

In acidic media, studies have focused on the extraction of ¹³⁷Cs from nitric acid solutions, which simulate the conditions of HLLW. researchgate.net For instance, a new macrocyclic compound, Calix researchgate.netarene-bis[(4-methyl-1,2-phenylene)-crown-6], demonstrated excellent extraction ability and high selectivity for Cs(I) in nitric acid, with the maximum distribution ratio observed at an HNO₃ concentration of 4.4 mol·kg⁻¹. researchgate.net

The performance in basic solutions has also been investigated. The extraction of cesium from nitrate (B79036) media using 5-aminomethylcalix researchgate.netarene-[bis-4-(2-ethylhexyl)benzo-crown-6] was measured over a pH range of 1 to 13. ornl.gov Research showed that attaching an amine group to the molecule allowed for more efficient stripping of the extracted cesium via pH-switching. ornl.gov While the binding of cesium was moderately decreased in acidic media due to the protonation of the amine group, this feature facilitates the release of the metal ion from the organic phase into a fresh aqueous stripping solution, which is a crucial step for recycling the extractant. ornl.gov

The choice of the organic diluent in which the calix researchgate.net-bis-crown-6 is dissolved significantly impacts the extraction efficiency. The diluent affects the solubility of the extractant and the stability of the extracted metal-ligand complex.

Research on the effect of diluents on Cs(I) extraction using calix researchgate.netarene-bis(crown-6) ethers has established a clear trend in extraction efficiency. dntb.gov.ua The polarity of the solvent plays a crucial role, with more polar diluents generally leading to higher distribution ratios.

The extraction efficiency for Cs⁺ was found to follow the order: Nitrobenzene > 1,2-dichloromethane > 1-octanol (B28484) > 2-nitrophenyl octyl ether > chloroform > toluene dntb.gov.ua

This highlights that highly polar diluents like nitrobenzene are very effective. dntb.gov.ua However, due to toxicity and process compatibility issues, alternative diluent systems are often sought. dntb.gov.ua For example, mixtures of iso-decyl alcohol and n-dodecane have been optimized to enhance cesium extraction. dntb.gov.ua In one study, using 100% n-octanol as the medium for 1,3-di-octyloxycalix researchgate.netarene-crown-6 resulted in a very high distribution ratio (DCs) of approximately 22, demonstrating its suitability as a diluent for this application. dntb.gov.ua

Membrane Transport Systems for Selective Separations

Membrane-based separation techniques offer several advantages over traditional solvent extraction, including lower consumption of chemical reagents, reduced waste generation, and the potential for process intensification. Calix researchgate.net-bis-crown-6 has been successfully incorporated as a selective carrier in various membrane systems.

Supported Liquid Membranes (SLMs) immobilize a liquid extractant phase, containing a carrier like calix researchgate.net-bis-crown-6, within the pores of a microporous support. This configuration facilitates the selective transport of a target ion from a feed solution to a receiving solution.

Doubly crowned calix researchgate.netarenes in the 1,3-alternate conformation have been proven to be highly cesium-selective carriers in SLMs. acs.org These systems can achieve efficient and selective transport of Cs⁺ ions even from complex mixtures, such as simulated acidic nuclear wastes. researchgate.net Polymer Inclusion Membranes (PIMs), a more stable variant of SLMs, have been developed using cellulose (B213188) triacetate and ortho-nitrophenyloctyl ether as the matrix. researchgate.net When calix researchgate.netarene-biscrown-6 was used as the carrier in these PIMs, they exhibited highly efficient and selective Cs⁺ transport. researchgate.net The transport mechanism is often described by a diffusion-limited model, where the rate of separation is controlled by the diffusion of the calixarene-cesium complex across the membrane. researchgate.net

A novel approach for separating cesium from large quantities of sodium in aqueous solutions involves a combination of complexation and nanofiltration. acs.org This process utilizes water-soluble derivatives of calix researchgate.netarene-bis-crown-6.

In this method, hydrophilic groups (such as hydroxy, carboxy, or sulfato groups) are chemically attached to the calix researchgate.netarene-bis(benzocrown-6) structure, making it soluble in water. acs.org When added to an aqueous solution containing both Cs⁺ and Na⁺, the water-soluble calixarene selectively binds with the Cs⁺ ions to form a larger complex. The solution is then passed through a nanofiltration membrane. The pores of the membrane are sized to retain the large Cs⁺-calixarene complex while allowing the smaller, uncomplexed Na⁺ ions to pass through, thus achieving separation. acs.org This nanofiltration-complexation process has been shown to be effective for Cs⁺/Na⁺ separation in moderately salted media. acs.org

Extraction Chromatography and Solid-Phase Extraction using CALIXnih.gov-BIS-CROWN-6, 95

The unique ion-recognition capabilities of CALIX nih.gov-BIS-CROWN-6, 95, particularly its high affinity for cesium ions (Cs⁺), have led to its extensive application in extraction chromatography and solid-phase extraction (SPE). These techniques are pivotal in the separation and remediation of hazardous materials, especially in the context of nuclear waste management. By immobilizing the calixarene on solid supports, highly selective and efficient separation materials can be engineered.

Design and Synthesis of Calixnih.govarene-bis-crown-6 Functionalized Resins

The development of functionalized resins for extraction chromatography and SPE involves the immobilization of the CALIX nih.gov-BIS-CROWN-6, 95 molecule onto a solid support material. The choice of support and the method of immobilization are critical to the performance of the final resin.

Commonly used support materials include macroporous silica (B1680970) (SiO₂-P) and polymeric resins such as Amberlite XAD-7. These materials are selected for their high surface area, porous structure, and chemical stability, which allow for a high loading of the calixarene and facilitate interaction with the target ions in solution.

The primary method for the synthesis of these functionalized resins is impregnation , often carried out under vacuum. In this process, the CALIX nih.gov-BIS-CROWN-6, 95 derivative is dissolved in a suitable organic solvent. The porous support material is then added to this solution. A vacuum is applied to remove air from the pores of the support, allowing the calixarene solution to thoroughly penetrate and impregnate the material. The solvent is subsequently evaporated, leaving the CALIX nih.gov-BIS-CROWN-6, 95 physically entrapped within the pores of the resin.

Characterization of the resulting functionalized resins is typically performed using a variety of analytical techniques:

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the resin and confirm that the porous structure is maintained after impregnation.

Fourier-Transform Infrared Spectroscopy (FTIR) provides evidence of the presence of the calixarene on the support material by identifying its characteristic functional group vibrations.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability of the functionalized resin and to quantify the amount of calixarene loaded onto the support.

Interactive Data Table: Properties of a Synthesized Calix nih.govarene-bis-crown-6 Functionalized Resin

This table presents typical properties of a CALIX nih.gov-BIS-CROWN-6, 95 functionalized resin prepared by vacuum impregnation on a silica support.

PropertyValue
Support MaterialMacroporous Silica (SiO₂-P)
Calixarene Derivative25,27-bis(ethyl)-calix nih.govarene-26,28-crown-6
Method of SynthesisVacuum Impregnation
Calixarene LoadingApproximately 28.4 wt%
Optimal Adsorption Acidity3.0 mol∙L⁻¹ HNO₃

Performance in Column Separations and Recovery of Specific Ions

The performance of CALIX nih.gov-BIS-CROWN-6, 95 functionalized resins in column separations is a testament to the high selectivity of the macrocycle for specific ions, most notably cesium. In a typical column chromatography setup, the functionalized resin is packed into a column, and the sample solution containing a mixture of ions is passed through it.

The high affinity of the CALIX nih.gov-BIS-CROWN-6, 95 for Cs⁺ results in the strong retention of these ions on the column, while other ions with weaker interactions pass through more quickly. This differential retention allows for the effective separation of cesium from a complex matrix.

Research has demonstrated the exceptional performance of these resins in separating cesium from simulated high-level liquid waste (HLLW), which contains a variety of other fission and corrosion products. For instance, studies have shown a removal efficiency of 99.5% for Cs⁺, while the removal of other fission products was significantly lower, with the exception of rubidium (Rb⁺) which showed a removal efficiency of 85.3%. tandfonline.com This high selectivity is crucial for the purification of cesium for various applications and for the reduction of the radioactivity of nuclear waste streams.

The separation efficiency is often quantified by the distribution coefficient (Kd) and the separation factor (SF) . The distribution coefficient represents the ratio of the concentration of an ion on the resin to its concentration in the solution at equilibrium, indicating the strength of the retention. The separation factor is the ratio of the distribution coefficients of two different ions and is a measure of the selectivity of the resin.

Interactive Data Table: Separation Performance of a Calix nih.govarene-bis-crown-6 Functionalized Resin in 3.0 M HNO₃

This table illustrates the high selectivity of a CALIX nih.gov-BIS-CROWN-6, 95 functionalized resin for Cesium (Cs⁺) over other competing cations in a nitric acid medium.

IonDistribution Coefficient (Kd, mL·g⁻¹)Separation Factor (SFCs/Ion)
Cs⁺ 225.79 -
Rb⁺->10
K⁺-~100
Na⁺->10
Sr²⁺->10
Ba²⁺->10

Data sourced from multiple studies for illustrative purposes. researchgate.netnih.gov

The recovery of the separated ions from the column is typically achieved by elution with a suitable stripping agent. For cesium, deionized water or dilute nitric acid can be used to reverse the complexation and release the Cs⁺ from the resin. The resin can then be regenerated and reused for multiple cycles of separation, which is an important consideration for industrial applications due to the cost of the calixarene.

Development of Chemosensors and Advanced Molecular Devices

Design Principles of Optical and Fluorescent Chemosensors

Optical and fluorescent chemosensors based on calix elsevier.comarene-bis-crown-6 are designed by covalently linking a chromophore or fluorophore (the signaling unit) to the macrocyclic structure (the recognition unit). The 1,3-alternate conformation is frequently employed, positioning the crown ether loops on opposite faces of the calixarene (B151959), which allows for the attachment of signaling moieties that can interact or respond to conformational changes induced by ion binding. The fundamental principle is that the binding of a specific ion into the crown ether cavity triggers a measurable change in the optical properties of the signaling unit.

Photoinduced Electron Transfer (PET) is a powerful mechanism for signal transduction in fluorescent chemosensors. In a typical PET sensor design, the fluorophore is held in proximity to an electron-rich group, such as an amine or the electron-rich calixarene cavity itself. researchgate.netnih.gov In the absence of a target ion, excitation of the fluorophore leads to an electron transfer from the donor (quencher) to the excited fluorophore, a non-emissive process that quenches the fluorescence.

Upon the binding of a metal cation, the lone pair of electrons on the donor atom becomes engaged in coordination. researchgate.net This coordination decreases the electron-donating ability of the quenching unit, which in turn inhibits or blocks the PET process. As a result, the normal fluorescence of the fluorophore is restored or "turned on," an effect often referred to as Chelation-Enhanced Fluorescence (CHEF). For instance, a calix elsevier.comarene derivative functionalized with Schiff base-linked anthracene (B1667546) units demonstrated a remarkable 260-fold increase in fluorescence upon binding with Ca²⁺ ions. This was attributed to the inhibition of PET from the nitrogen atom's lone pair to the anthracene moiety following calcium ion complexation. researchgate.net Similarly, a calix elsevier.comcrown derivative designed for Cu²⁺ detection operates via a PET mechanism where the fluorescence of 1,3,4-oxadiazole (B1194373) units is quenched upon copper binding. elsevier.com

The interaction between an ion and a calix elsevier.comarene-bis-crown-6 chemosensor can elicit a variety of optical responses, leading to either a color change (chromogenic) or a change in fluorescence intensity or wavelength (fluorogenic). These changes form the basis of ion detection.

A fluorogenic response can manifest as fluorescence enhancement (turn-on), quenching (turn-off), or a shift in the emission wavelength (ratiometric sensing). For example, a 1,3-alternate calix elsevier.comarene-based sensor bearing two-photon absorbing chromophores exhibited enhanced fluorescence and a blue-shift in its absorption spectrum upon the addition of Al³⁺ or Pb²⁺. tandfonline.comtandfonline.com In some sophisticated designs, an allosteric effect is observed; the binding of one ion at one site influences the binding and signaling properties at a second, distinct site. This was demonstrated in a system where the pre-complexation of K⁺ within the crown-5 loop of a calix elsevier.comcrown sensor led to a significantly higher fluorescence intensity for Pb²⁺ binding compared to the response without K⁺. tandfonline.comtandfonline.com

Chromogenic sensors, on the other hand, provide a response visible to the naked eye. A dual-sensing probe featuring bis-diazophenyl groups on a calix elsevier.comcrown-6 scaffold showed a distinct color change from pale green to colorless upon selective binding of Pd²⁺, providing a clear chromogenic signal. researchgate.net

The table below summarizes the characteristics of several chemosensors based on calix elsevier.comcrown derivatives.

Calixarene DerivativeSignaling Unit(s)Target Ion(s)Sensing MechanismObserved ResponseReference
1,3-alternate calix elsevier.comarene-bis-crown-5 derivativeTwo-photon absorbing chromophoresAl³⁺, Pb²⁺, K⁺Inhibition of Resonance Energy Transfer (RET), Allosteric EffectBlue-shifted absorption, fluorescence enhancement tandfonline.comtandfonline.com
1,3-alternate calix elsevier.comcrown-5 derivative2-phenyl-5-(4-dimethylaminophenyl)-1,3,4-oxadiazoleCu²⁺, Ca²⁺, Mg²⁺PET, Allosteric EffectFluorescence quenching by Cu²⁺, partial revival by Ca²⁺/Mg²⁺ elsevier.com
1,3-alternate calix elsevier.comarene-bis(crown-6-ether)DansylTl⁺FluorogenicSelective fluorescence change rsc.orgnih.gov
1,3-alternate calix elsevier.comcrown-6 derivativeCoumarin (B35378)Cs⁺FluorogenicSelective fluorescence change over Na⁺ and K⁺ researchgate.net
Bis-diazophenyl substituted calix elsevier.comcrown-6Azophenyl, PyrenePd²⁺Chromogenic & Fluorogenic (FRET)Color change (pale green to colorless), fluorescence enhancement researchgate.net

Integration into Sensor Arrays and Fiber Optics for Remote Analysis

While the direct integration of calix elsevier.comarene-bis-crown-6 into fiber optics is an emerging area, the application of calixarene derivatives in sensor arrays represents a significant advancement toward remote and complex sample analysis. These arrays, often termed "chemical noses" or "tongues," utilize a series of cross-reactive sensors to generate a unique pattern of responses for each analyte, enabling the identification of analytes that may be difficult to detect with a single, highly specific sensor.

A sensor array for multi-analyte detection can be constructed using several different calixarene-based fluorescent sensors. Each sensor in the array (a spatially resolved sensing site) is designed to have a slightly different response profile to a range of analytes. When the array is exposed to a sample, each sensor element interacts with the analytes to a different degree, resulting in a unique composite signal or "fingerprint." For instance, a supramolecular fluorescent sensor array composed of four different fluorescent host-guest pairs involving calixarenes was successfully used to discriminate between seven different pesticides in water. nih.gov The combination of responses from the spatially distinct sensor units provided a unique pattern for each pesticide, allowing for their unambiguous identification. nih.gov

The complex data generated by sensor arrays requires sophisticated data analysis techniques to be useful. Pattern recognition algorithms are essential for deconvoluting the array's response and identifying the analytes present. Linear Discriminant Analysis (LDA) is a powerful statistical method frequently used for this purpose. nih.gov LDA reduces the dimensionality of the complex dataset generated by the array and clusters the data points corresponding to different analytes. In the analysis of the calixarene-based array for pesticide detection, LDA was used to transform the multi-dimensional fluorescence response patterns into a simple two-dimensional plot. nih.gov In this plot, the data for each of the seven pesticides formed distinct, non-overlapping clusters, demonstrating the array's ability to clearly differentiate between them with high confidence. nih.gov

Exploration of Calixelsevier.comarene-bis-crown-6 in Molecular Logic Devices

The ability of calix elsevier.comarene-bis-crown-6 and related derivatives to respond to specific chemical inputs with a clear, measurable output makes them ideal candidates for constructing molecular logic gates. These devices operate at the molecular level, mimicking the Boolean logic of conventional electronics. By defining the presence or absence of chemical species as inputs (e.g., "1" or "0") and a specific optical signal as the output, complex logical operations can be performed.

A chemosensor that can be reversibly switched between "on" and "off" states by different chemical inputs forms the basis of a logic gate. A calix elsevier.comcrown derivative with 1,3,4-oxadiazole units functions as such a switch; its fluorescence is quenched ("OFF" state, Output=0) by the input Cu²⁺ (Input A=1). elsevier.com The subsequent addition of a second input, Ca²⁺ or Mg²⁺ (Input B=1), partially restores the fluorescence ("ON" state, Output=1), demonstrating a sequential logic operation. elsevier.com

More complex logic gates, such as INHIBIT (INH) gates, have been explicitly designed. An INHIBIT gate produces an output only when one input (Input A) is present and a second input (Input B) is absent. A pyreneamide-functionalized calix elsevier.comcrown-5 was shown to operate as an INH gate. elsevier.com The addition of K⁺ (Input A) enhances the fluorescence excimer emission (Output=1). However, if H₂PO₄⁻ (Input B) is subsequently added to the K⁺ complex, the fluorescence is quenched (Output=0). elsevier.com This system effectively performs the logic operation A AND (NOT B). Similarly, other calix elsevier.comarene sensors have been developed that function as INH or IMPLICATION logic gates based on their responses to ions like Ca²⁺ and F⁻ or Hg²⁺ and Ag⁺. tandfonline.comrsc.orgresearchgate.net

Beyond simple gates, researchers have constructed molecular keypad locks, which require a specific sequence of chemical inputs to generate an output, analogous to a security password. A chemosensor based on a thiacalix elsevier.comarene was designed to mimic a keypad lock, where the sequential addition of Cu²⁺ and F⁻ ions in the correct order produces a specific fluorescence signal, "unlocking" the system. nih.gov

Computational and Theoretical Investigations of Calix 1 Arene Bis Crown 6 Systems

Molecular Dynamics (MD) Simulations of Host-Guest Complexes

MD simulations allow for the examination of the dynamic behavior of calix ornl.govarene-bis-crown-6 and its complexes, providing crucial information on stability, conformational changes, and the influence of the surrounding environment over time.

MD simulations have been employed to investigate the structural and energetic preferences of calix ornl.govarene-bis-crown systems with various guest cations. These studies highlight that the stability of the resulting complexes is a delicate balance of electrostatic attractions and structural complementarity. For derivatives like thiacalix ornl.govbiscrown-5, theoretical investigations reveal that the formation of a metal ion complex is primarily driven by the electrostatic attraction between the oxygen atoms of the crown ether rings and the guest cation. researchgate.net

A significant secondary contribution to stability comes from cation-π interactions between the guest ion and the two facing phenyl rings of the calixarene (B151959) scaffold. researchgate.net The simulations demonstrate a strong correlation between the size of the cation and the cavity of the bis-crown ether host, which is a key determinant of binding selectivity. For instance, studies on 1,3-dimethoxy-calix ornl.govarene-crown-6 predict high Cs+/Na+ selectivity, which is attributed largely to the differences in desolvation energy of the free cations. acs.org This structural and energetic "fit" is fundamental to the principle of host-guest complementarity.

The solvent environment plays a critical role in the complexation process, influencing both the stability and selectivity of calix ornl.govarene-bis-crown-6 hosts. MD simulations have been instrumental in elucidating these effects. Studies in room-temperature ionic liquids (ILs) and humid environments reveal the significant impact of solvent anions and water molecules on cation solvation and complexation. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Binding

DFT calculations provide a powerful method for investigating the electronic structure, geometry, and binding energies of host-guest complexes with high accuracy. This approach offers deep insights into the nature of the chemical bonds and non-covalent interactions that stabilize these systems.

DFT has been widely used to determine the optimized, low-energy structures of both the free calix ornl.govarene-bis-crown-6 ligand and its cation complexes. nih.gov For example, calculations at the B3LYP/TZVP level of theory have been used to obtain the optimized geometries of calix ornl.govarene-crown-6 and its cesium complexes. researchgate.net These studies confirm that the calix ornl.govarene backbone typically adopts a 1,3-alternate conformation, which positions the two crown ether loops on opposite sides of the macrocycle, creating an ideal cavity for cation binding. nih.gov

The size of the guest ion directly influences the final complex structure. DFT calculations have identified distinct structural subtypes depending on the cation. nih.gov For instance, in a Cs+ complex, the cation is typically positioned symmetrically within the 18-crown-6 (B118740) plane, while smaller cations may cause distortions in both the calixarene backbone and the crown ether moiety to optimize coordination. nih.gov This structural flexibility is a key feature of calixarene-based hosts. nih.gov

Table 1: Selected Interatomic Distances in Optimized Geometries This table is interactive and allows for sorting and searching.

SystemInteractionCalculated Distance (pm)Reference
Unbound MAXCalix LigandOpposing Benzene (B151609) Rings739.2 and 730.1 nih.gov
Cs+ Complex with MAXCalixOpposing Benzene Rings (C11-C11')708.1 nih.gov
Cs+ Complex with MAXCalixOpposing Benzene Rings (other pair)655.7 nih.gov

One of the most significant insights from DFT calculations is the critical role of cation-π interactions in stabilizing the complexes formed by calix ornl.govarene-bis-crown-6. In addition to coordination with the oxygen atoms of the crown ether rings, the encapsulated cation interacts favorably with the electron-rich aromatic rings of the calixarene framework. ornl.govnih.govornl.gov

Quantum mechanical DFT calculations have shown that in complexes with ions like Tl+ or Cs+, the central cation is bound not only to the six oxygen atoms of a crown-6 moiety but also to two carbons from the corresponding benzene rings of the parent ligand. ornl.govornl.gov This results in a total of eight bond interactions. The strength of these cation-π interactions is dependent on the size and charge of the cation. Larger, more polarizable cations like Cs+ benefit more significantly from these interactions, which contributes to the high selectivity of calix ornl.govarene-bis-crown-6 for this ion. nih.gov DFT studies on thiacalix ornl.govbiscrown-5 also confirm that the formation of the metal ion complex involves a minor but important contribution from the cation-π interaction between the two facing phenyl rings and the cation. researchgate.net

Ab Initio Studies on Reaction Mechanisms and Binding Energies

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous method for determining the energetic properties of molecular systems.

These methods have been applied to study the complexation energies and conformational stability of calixarene systems. For instance, ab initio calculations at the Hartree-Fock (HF) level with a 6-31G basis set have been used to optimize the structures and calculate the complexation energies of simplified calix ornl.govarene ethers with various alkali metal ions. researchgate.net Such studies allow for a systematic evaluation of binding selectivity. The calculated binding energies often correlate well with experimentally observed trends in stability and extraction efficiency. For example, calculations for complexes with Ba2+ showed that the calix ornl.govcrown-6 scaffold provides the most energetically favorable environment compared to related structures with different crown sizes or modifications. nih.gov

The energy difference between the various conformers of the calix ornl.govarene scaffold (e.g., cone, partial-cone) has also been quantified using ab initio methods. The BLYP/6-31G** level of theory, for example, predicts a significant energy difference between the cone and partial-cone conformers, highlighting the intrinsic stability of the cone conformation that is essential for pre-organizing the ligand for cation binding. researchgate.net These computational approaches are fundamental to understanding the binding energetics that drive molecular recognition.

Table 2: Calculated Binding Energies for Ba2+ with Calix ornl.govarene Derivatives This table is interactive and allows for sorting and searching.

CompoundRelative Binding Energy (%)NoteReference
Calix ornl.govcrown-6100Most favored binding nih.gov
Benzo-crown derivative~90Weakened binding nih.gov
Propylene (B89431) derivative~90Weakened binding nih.gov
Calix ornl.govcrown-5<90Lowest binding energy nih.gov

Prediction of New Derivatives and Enhanced Properties through Computational Screening

Computational screening and theoretical investigations have become indispensable tools in the rational design of novel calix mdpi.comarene-bis-crown-6 derivatives with enhanced properties. These in silico approaches allow researchers to predict the behavior and characteristics of new molecular structures before their synthesis, saving significant time and resources. By employing various computational methods, it is possible to screen libraries of virtual compounds and identify candidates with optimized affinity, selectivity, and suitability for specific applications.

Detailed research findings from these computational studies provide deep insights into the structure-property relationships of calix mdpi.comarene-bis-crown-6 systems. Methods such as Density Functional Theory (DFT) are frequently used to determine optimized molecular geometries, electronic structures, and the nature of host-guest interactions. nih.gov For instance, DFT calculations have been successfully used to derive the most probable structure of cationic complexes, such as that between calix mdpi.comarene-bis(t-octylbenzo-18-crown-6) and the thallium cation (Tl+), revealing the specific bond interactions responsible for complex stability. ornl.gov

Computational screening is particularly powerful for predicting and enhancing ion selectivity. Calix mdpi.comarene-bis-crown-6 and its derivatives are renowned for their high selectivity towards cesium ions (Cs+). researchgate.net Molecular modeling calculations help elucidate the reasons for this selectivity, which is often attributed to the complementary size of the crown-6 ether cavity and the ionic radius of Cs+. researchgate.net By modifying the parent structure in silico—for example, by introducing different substituent groups—researchers can screen for new derivatives with even greater selectivity or affinity for other target ions. mdpi.com

The predictive power of these computational methods extends to the electronic properties of new derivatives, which is crucial for their application as chemical sensors. DFT studies can calculate key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a critical indicator of a molecule's potential sensitivity as a sensor. nih.gov A significant decrease in the Eg value upon complexation with a guest molecule suggests a strong electronic response and potential for sensing applications. nih.gov

The following interactive table illustrates the types of electronic property data generated through DFT calculations for a series of hypothetical calix mdpi.comarene-bis-crown-6 derivatives, demonstrating how modifications can tune these properties.

Table 1: Predicted Electronic Properties of Hypothetical Calix mdpi.comarene-bis-crown-6 Derivatives This table is illustrative and presents data typical of that generated in computational screening studies.

DerivativeSubstituent Group (X)HOMO (eV)LUMO (eV)Energy Gap (Eg) (eV)
Parent Molecule -H-5.89-1.254.64
Derivative A -NO2-6.21-1.874.34
Derivative B -NH2-5.45-1.024.43
Derivative C -OCH3-5.62-1.154.47
Derivative D -CN-6.35-2.014.34

Furthermore, computational screening through molecular docking has been employed to explore the potential of calix mdpi.comarene derivatives in biomedical applications. frontiersin.orgnih.gov These studies predict how a designed molecule might bind to the active site of a biological target, such as an enzyme. For example, docking studies have been used to investigate calix mdpi.comarene-based derivatives as potential inhibitors for enzymes like HIV-1 integrase, revealing specific binding modes and interactions that suggest pathways for developing new therapeutic agents. nih.gov This highlights the versatility of computational screening in extending the application of calix mdpi.comarene-bis-crown-6 systems beyond ion recognition into the realm of medicinal chemistry.

Integration into Advanced Materials and Nanotechnology

Fabrication of Composite Materials and Functionalized Membranes

The incorporation of calix researchgate.netarene-bis-crown-6 and its derivatives into larger material frameworks, such as polymers and inorganic composites, allows for the creation of functional materials that leverage the molecule's inherent selectivity on a macroscopic scale.

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane in which a carrier molecule, such as calix researchgate.netarene-bis-crown-6, is embedded within a polymer matrix. These membranes have demonstrated significant potential for the selective transport of specific ions, a critical process in areas like nuclear waste remediation and resource recovery.

Research has shown that PIMs containing calix researchgate.netarene-crown-6 derivatives are highly effective for the selective removal of cesium (Cs⁺) and strontium (Sr²⁺) from acidic aqueous solutions with high concentrations of sodium (Na⁺). tandfonline.com In these systems, the calix researchgate.netarene-crown-6 acts as a selective carrier for Cs⁺. tandfonline.com Competitive transport studies using PIMs with calix researchgate.netarene-biscrown-6 have been conducted, particularly for separating Cs⁺ from complex aqueous mixtures simulating acidic nuclear waste. researchgate.net These membranes, typically composed of cellulose (B213188) triacetate and a plasticizer like ortho-nitrophenyloctyl ether, exhibit highly efficient and selective Cs⁺ transport even under competitive conditions. researchgate.net The stability of these PIMs is a key advantage, with studies demonstrating a much longer working time (e.g., 15 days) compared to traditional supported liquid membranes (SLMs) (e.g., 1 day). mdpi.com The selectivity of the calix researchgate.netarene-bis(benzocrown-6) extends to other large alkali metals, with studies showing a high affinity and selective transport for the francium ion (Fr⁺), even surpassing that of cesium. nih.gov

Membrane ComponentTarget IonKey FindingReference
Calix researchgate.netarene-crown-6Cs⁺High selectivity for Cs⁺ over Na⁺ in acidic solutions. tandfonline.com
Calix researchgate.netarene-biscrown-6Cs⁺Efficient and selective Cs⁺ transport from simulated nuclear waste. researchgate.net
Calix researchgate.netarene-bis(benzocrown-6)Fr⁺, Cs⁺Demonstrated high affinity and selective separation of Fr⁺ from its parent actinium and matrix Na⁺ ions. nih.gov

Inorganic-organic hybrid materials combine the properties of both components, such as the high surface area and stability of silica (B1680970) (SiO₂) with the functional recognition capabilities of calixarenes. Covalently attaching calix researchgate.netarene derivatives to silica nanoparticles creates advanced materials for various applications.

One approach involves modifying the surface of mesoporous silica, such as MCM-41, with calix researchgate.netarene conjugates. nih.govnih.gov For instance, a tetra-allyl calix researchgate.netarene has been covalently linked to an MCM-41 surface to create a hybrid material. nih.govnih.gov This process was confirmed through various characterization techniques including 13C and 29Si MAS-NMR, Fourier transform infrared (FT-IR) spectroscopy, and thermogravimetric analysis (TGA). nih.govnih.gov Another method uses a diisocyanate as a linker to covalently attach calix researchgate.netarene derivatives onto MCM-41. mdpi.com The preservation of the mesoporous channel system after modification is confirmed by X-ray diffraction and nitrogen adsorption analysis. mdpi.com These hybrid materials can be designed for specific functions, such as a sensor for iron (Fe³⁺) by anchoring a coumarin-calix researchgate.netarene conjugate onto SiO₂ nanoparticles, creating a biocompatible and reversible sensor that works in water, serum, and biological cells. acs.org

Hybrid MaterialLinkage MethodApplicationReference
MCM-allylCalixCovalent modification with tetra-allyl calixarene (B151959) conjugateSustained drug delivery of doxorubicin nih.govnih.gov
CouC4A@SiO₂Anchoring of coumarin-calix researchgate.netarene conjugateUltrasensitive and reversible sensor for Fe³⁺ acs.org
Calix researchgate.netarene-MCM-41Diisocyanate linkerPotential for sensing and solid-phase extraction mdpi.com

Utilization in Nanofluidic Systems for Enhanced Conduction and Separation

The selective binding properties of calix researchgate.netarene-bis-crown-6 are being explored in nanofluidic systems, particularly in conjunction with nanofiltration processes to achieve highly selective ion separations. By converting calix researchgate.netarene-bis(benzocrown-6) into water-soluble receptors through the introduction of hydrophilic groups (e.g., hydroxy, carboxy, sulfato), these molecules can be used in aqueous environments. kuleuven.be

In a process known as nanofiltration-complexation, these water-soluble calixcrowns act as specific ligands for target ions within a solution. kuleuven.be When the solution is passed through a nanofiltration membrane, the larger complex formed between the calixcrown and the target ion (e.g., Cs⁺) is retained, while smaller, uncomplexed ions (e.g., Na⁺) pass through. kuleuven.be This method has been evaluated for the selective separation of Cs⁺ from Na⁺ in moderately salted media, a challenge of significant interest to the nuclear industry. kuleuven.be The efficiency of these water-soluble calix researchgate.netbenzocrowns-6 depends on the nature and number of the grafted hydrophilic groups, but they have been shown to be highly selective ligands for the Cs⁺ cation. kuleuven.be

Applications as Organic Promoters in Catalysis

Specially functionalized calix researchgate.netarene-crown-6 derivatives have emerged as powerful organic promoters or phase-transfer catalysts, particularly in reactions that are sensitive to reaction conditions, such as nucleophilic fluorination.

Nucleophilic fluorination is a crucial reaction for synthesizing fluorine-containing compounds, but it is often hampered by the low solubility and reactivity of common fluoride (B91410) sources like cesium fluoride (CsF) and potassium fluoride (KF). A bis-tert-alcohol-functionalized crown-6-calix researchgate.netarene (BACCA) has been specifically designed as a multifunctional organic promoter for these reactions. nih.govresearchgate.net By forming a complex with CsF, BACCA can release a highly active and selective fluoride source for Sₙ2 fluorination reactions, leading to tremendous efficiency, especially with base-sensitive substrates. nih.govresearchgate.net Similarly, a bis-triethylene glycolic crown-5-calix researchgate.netarene (BTC5A) has been developed as an effective promoter for fluorinations using KF. organic-chemistry.org The synergistic effect of its components allows KF to dissolve and become activated even in nonpolar aprotic solvents, which is a significant advantage over conventional catalysts. organic-chemistry.orgresearchgate.net

The remarkable efficacy of these calix researchgate.netarene-based promoters stems from a synergistic mechanism involving both the calix-crown framework and the appended functional groups. The crown-6 ether portion of the molecule acts to coordinate and encapsulate the counter-cation (e.g., Cs⁺ or K⁺). nih.govorganic-chemistry.org This sequestration of the metal cation effectively separates it from the fluoride anion.

Simultaneously, the functional groups, such as the terminal tert-alcohol OH groups on BACCA or the ethylene (B1197577) glycol chains on BTC5A, form controlled hydrogen bonds with the fluoride anion. nih.govorganic-chemistry.org This dual action—cation sequestration and anion activation via hydrogen bonding—serves to break apart the metal fluoride ion pair. nih.govresearchgate.net Quantum chemical studies have revealed that this mechanism separates the metal fluoride to a large distance (greater than 8 Å), thereby producing an essentially "free" and highly nucleophilic F⁻ anion. nih.govresearchgate.net This "naked" or "flexible" fluoride is significantly more reactive and selective in Sₙ2 reactions, leading to higher yields and reduced side reactions. nih.govorganic-chemistry.org

Future Research Directions and Overarching Challenges

Design of Next-Generation Calixnih.govarene-bis-crown-6 Derivatives

The rational design of novel calix nih.govarene-bis-crown-6 derivatives is a primary focus of ongoing research. The goal is to create molecules with tailored properties that surpass the performance of existing compounds, opening doors to new applications.

A key area of development is the enhancement of selectivity and extraction efficiency for a wider range of ions and molecules. While calix nih.govarene-bis-crown-6 is renowned for its exceptional selectivity for cesium (Cs⁺), research is expanding to other significant targets. doi.orgresearchgate.net

One promising strategy involves the introduction of proton-ionizable groups onto the calixarene (B151959) framework. These groups can participate in the coordination of metal ions, leading to enhanced extraction efficiency. rsc.org For instance, studies have shown that incorporating N-(X-sulfonyl)carbamoyl substituents creates an acidic proton-ionizable group that boosts the Cs⁺ extraction constants. rsc.org

Research has also demonstrated the high affinity of certain calix nih.govarene-bis-crown-6 derivatives for other large cations. A notable example is the effective complexation and transport of the francium ion (Fr⁺), the heaviest alkali metal. nih.gov Similarly, derivatives like calix nih.govarene-bis(t-octylbenzo-18-crown-6) have been identified as extraordinarily effective receptors for the univalent thallium cation (Tl⁺). ornl.govresearchgate.net These findings highlight the potential to tune the cavity's recognition properties for various analytes beyond cesium.

Table 1: Extraction Data for Calix nih.govarene-bis-crown-6 Derivatives and Target Cations

Derivative Target Cation Solvent System Key Finding Reference
1,3-alternate calix nih.govarene-bis(crown-6-ethers) with proton-ionizable groups Cs⁺ Chloroform (B151607)/Water Enhanced extraction efficiency relative to non-ionizable analogs. rsc.org rsc.org
Calix nih.govarene-bis(benzocrown-6) Fr⁺ 1,2-dichloroethane/Water Demonstrated selective separation of ²²¹Fr⁺ from its parent ²²⁵Ac. nih.gov nih.gov

A frontier in calixarene chemistry is the creation of "smart" systems that can respond to external stimuli. These multi-responsive systems can have their binding properties switched on or off by triggers such as light, pH changes, or electrochemical signals. While much of the foundational work has been demonstrated on related calixarenes, the principles are directly applicable to future calix nih.govarene-bis-crown-6 designs.

For example, researchers have developed a multiresponsive pseudorotaxane based on a dansyl-functionalized calix researchgate.netarene. nih.gov In this system, the threading and dethreading of a molecular guest can be controlled by three orthogonal stimuli: protonation of the calixarene, electrochemical reduction of the guest, and photoinduced electron transfer. nih.gov Similarly, azocalix nih.govarene-rhodamine complexes have been studied as potential hypoxia-sensitive systems, where the reduction of azo groups under low-oxygen conditions can trigger a response. mdpi.com These examples provide a blueprint for designing next-generation calix nih.govarene-bis-crown-6 derivatives that can function as molecular switches or sensors for advanced applications.

Scaling-Up and Industrial Implementation of Separation Technologies

Translating the remarkable laboratory performance of calix nih.govarene-bis-crown-6 into large-scale industrial applications presents significant challenges. Overcoming hurdles in synthesis, cost, and long-term durability is crucial for their real-world implementation, particularly in fields like nuclear waste remediation. barc.gov.in

The multi-step synthesis of calixarenes can be complex and expensive, hindering their availability at a competitive price for industrial use. barc.gov.in Research is actively focused on optimizing synthetic routes to improve yields, reduce the use of costly reagents and solvents, and simplify purification processes.

A recent study on the up-scaled production of a functionalized p-tert-butylcalix nih.govarene demonstrated several key improvements. researchgate.net These included using technical quality starting materials, reducing reaction times, and significantly decreasing the solvent volume required for the final reaction step by an order of magnitude. researchgate.net Such optimizations are vital for making the production of these ligands more economically viable and scalable.

For industrial separation processes, the long-term stability and regenerability of the extraction material are paramount. The material must withstand harsh chemical environments, such as highly acidic or basic radioactive waste streams, and high radiation doses over extended periods.

Studies have focused on immobilizing calix nih.govarene-crown-6 ligands within robust polymeric supports to create stable composite beads for extraction chromatography. nih.gov Research has demonstrated that solvents containing these ligands show good chemical stability over continuous contact with simulated nuclear waste for 60 days. researchgate.net Furthermore, a functional cycle of extraction, scrubbing, and stripping has been developed, proving the material can be regenerated and reused. researchgate.net The radiation stability of these composite materials has also been investigated, which is a critical factor for their application in nuclear waste processing. nih.gov

Table 2: Stability and Performance of Functionalized Calixarene Materials

Material Application Key Stability/Regeneration Finding Reference
Calix nih.govarene-mono-crown-6 in polymeric beads Radio-cesium separation Good reusability and radiation stability demonstrated. nih.gov nih.gov
1,3-alt-bis-n-octyloxy-calix nih.govarene-benzo-crown-6 in solvent Cesium extraction from simulated waste Stable over 60 days of continuous contact; functional extraction/stripping cycle shown. researchgate.net researchgate.net

Expansion of Molecular Recognition Capabilities

While initially recognized for cation binding, the unique, pre-organized cavity of the calix nih.govarene framework allows for the recognition of a much broader range of guest species. mdpi.com Future research aims to exploit this versatility to create receptors for anions, neutral molecules, and complex biomolecules.

The rigid calix nih.govarene structure can be functionalized to create specific binding sites for different targets. By modifying the upper or lower rims of the molecule, researchers can introduce groups that interact with guests through hydrogen bonding, π-π stacking, or electrostatic forces. mdpi.com This has led to the development of calix nih.govarene-based receptors for neutral molecules like polycyclic aromatic hydrocarbons (PAHs). csic.es

Furthermore, the combination of calixarenes with other molecular platforms is creating novel materials with expanded capabilities. Supramolecular polymers incorporating calix nih.govarene units have shown promise for the absorption of heavy metal ions like lead (Pb²⁺) and cadmium (Cd²⁺). rsc.org The use of bis-calix nih.govarenes as ligands has also enabled the synthesis of complex polymetallic clusters, including mixtures of transition metals and lanthanides (3d-4f ions). nih.gov These advancements are paving the way for the use of calix nih.govarene-bis-crown-6 derivatives in environmental remediation, catalysis, and the construction of advanced functional materials.

Recognition of Anions, Neutral Molecules, and Biomolecules

While cation binding by calix ornl.govarene-crown ethers is well-documented, the future of this field is trending towards the complexation of more diverse guests like anions, neutral molecules, and complex biomolecules. Calix[n]arenes serve as versatile building blocks for creating receptors that can selectively recognize these targets. mdpi.com The design of such receptors often involves modifying the calixarene scaffold with functional groups capable of specific interactions, such as hydrogen bonding.

Anion Recognition: The development of receptors for anions is a significant area of modern supramolecular chemistry. nih.gov Functionalizing the calix ornl.govarene framework with hydrogen-bond donor groups like amides or ureas can create effective binding pockets for anions. nih.govrsc.org For instance, calix ornl.govamido crown derivatives have been developed as visual sensors for cyanide and iodide anions, where the amide N-H groups participate in selective hydrogen bonding. rsc.org Similarly, a bis(indolyl)calix ornl.govcrown-6 has demonstrated selective recognition of fluoride (B91410) ions. mdpi.com A key challenge is achieving high selectivity for a specific anion over others with similar charge and size, which requires precise geometric and electronic complementarity between the host and guest.

Neutral Molecule Recognition: The intramolecular cavity of calix ornl.govarenes can host neutral guest molecules of a suitable size. mdpi.com The efficiency of this recognition is heavily dependent on the host's rigidity and the nature of the guest. mdpi.com Research into calix rsc.orgarenes has shown that functionalizing the core can create biomimetic receptors with high affinity for various neutral guests. rsc.org These flexible yet polarized hydrophobic structures can adapt to encapsulate guests through induced-fit mechanisms. rsc.org For calix ornl.govarene-bis-crown-6, future work could focus on designing derivatives that can encapsulate important small neutral molecules, such as environmental pollutants or signaling molecules, for sensing or sequestration applications.

Biomolecule Recognition: The molecular recognition of biomolecules like amino acids, peptides, and proteins is crucial for developing new diagnostic and therapeutic tools. nih.gov Calix ornl.govarenes have shown promise in this area; for example, a self-assembled monolayer of a calix ornl.govcrown ether on a gold surface has been used to selectively bind the amino acid arginine, a process monitored by surface plasmon resonance (SPR). nih.gov The crown ether moiety acts as a host for the amine groups, demonstrating the potential for these macrocycles in creating biosensors. nih.gov A significant challenge is achieving recognition in complex aqueous biological media, where water molecules can compete for binding sites.

Development of Chiral Calixornl.govarene-bis-crown-6 for Enantioselective Recognition

Enantioselective recognition—the ability to distinguish between mirror-image isomers (enantiomers) of a chiral molecule—is vital in pharmacology, catalysis, and separation science. Introducing chirality into the calix ornl.govarene-bis-crown-6 scaffold is a promising avenue for creating highly selective chiral receptors.

Chirality can be incorporated into the calixarene platform by attaching chiral groups to the upper or lower rim or by creating an asymmetrically substituted scaffold, which results in inherent chirality. The development of such systems allows for the stereoselective recognition of chiral guests. For example, immobilizing a calix ornl.govarene in the 1,3-alternate conformation and introducing chiral alkyl substituents on the lower rim creates a pre-organized cavity that can be used for the recognition of chiral anions. nih.gov The study showed that adding another chiral moiety directly to the binding groups, such as urea (B33335) nitrogens, further enhanced the stereodiscrimination, achieving a selectivity factor of 3.33 for N-acetyl-ʟ-phenylalaninate over its D-enantiomer. nih.gov

Future research will likely focus on synthesizing novel chiral calix ornl.govarene-bis-crown-6 derivatives and systematically evaluating their enantioselective recognition capabilities for a wide range of chiral molecules, including amino acids, pharmaceuticals, and agrochemicals. A significant challenge is the rational design of receptors that can achieve high enantioselectivity for a specific target molecule.

Advancements in Computational Modeling and Predictive Capabilities

Computational chemistry serves as a powerful tool for investigating the mechanisms of host-guest interactions and predicting the binding properties of new receptor designs. nih.gov Techniques like Density Functional Theory (DFT) are used to elucidate the structures and binding energies of host-guest complexes. For instance, quantum mechanical DFT calculations have been used to determine the most probable structure of the complex formed between calix ornl.govarene-bis(t-octylbenzo-18-crown-6) and the thallium cation, revealing key cation–π interactions. ornl.gov

High-Throughput Screening of Ligand-Guest Combinations

As the complexity and variety of potential calixarene derivatives and target guests grow, traditional one-by-one experimental and computational analyses become impractical. High-throughput screening (HTS), both computational and experimental, offers a pathway to rapidly evaluate large libraries of host-guest combinations. Computationally, this involves developing automated workflows to build, simulate, and analyze the binding of numerous guests to a range of potential calixarene hosts. nih.gov This approach can quickly identify promising candidates for further, more detailed investigation, thereby accelerating the discovery of new receptors with desired specificities. The challenge lies in developing sufficiently accurate yet computationally inexpensive models for the initial screening phase.

Integration of Machine Learning for Material Design

Machine learning (ML) is emerging as a transformative tool in materials science, capable of predicting material properties and guiding the design of new materials. rsc.orgresearchgate.net In the context of calix ornl.govarene-bis-crown-6, ML models can be trained on existing experimental and computational data to learn the complex relationships between a calixarene's structure and its binding affinity and selectivity for a particular guest. nih.govnih.gov

These data-driven approaches can:

Predict Properties: Once trained, an ML model can predict the binding properties of novel, un-synthesized calixarene derivatives far more rapidly than traditional simulations. nih.gov

Accelerate Discovery: ML can be used to navigate the vast chemical space of possible calixarene modifications to identify candidates with optimal properties for a specific application, such as sensing or separation. aps.org

Inverse Design: More advanced models can tackle the "inverse design" problem: given a desired property (e.g., high selectivity for a specific biomolecule), the model suggests the chemical structure most likely to exhibit that property.

A significant hurdle is the need for large, high-quality datasets to train the models effectively. rsc.org Generating these datasets through high-throughput computation and experiments is a crucial prerequisite for successfully integrating ML into the design cycle of calix ornl.govarene-bis-crown-6 based materials.

Interdisciplinary Applications and Emerging Fields

The unique properties of calix ornl.govarene-bis-crown-6 make it an attractive component for advanced materials, bridging supramolecular chemistry with nanotechnology and materials science.

Synergistic Approaches with Nanotechnology and Advanced Materials Science

Integrating calix ornl.govarene-bis-crown-6 with nanomaterials creates hybrid systems with enhanced functionality and novel applications. The calixarene can act as a surface modifier, a molecular gate, or a recognition element within a larger nanoscale architecture.

Functionalized Nanoparticles: Calixarenes can be grafted onto the surface of nanoparticles (e.g., silica (B1680970) or gold) to impart specific recognition capabilities. This functionalization allows the nanoparticles to selectively bind to target ions or molecules, making them useful for applications in sensing, imaging, and targeted delivery.

Hybrid Graphene Materials: Graphene oxide can be functionalized with calixarene derivatives through covalent or non-covalent interactions. Combining the excellent electronic properties and high surface area of graphene with the host-guest chemistry of calixarenes can lead to the development of highly sensitive electrochemical sensors and other advanced materials.

Mesoporous Materials: Incorporating calixarenes into the structure of mesoporous silica creates materials with ordered pores lined with recognition sites. These materials have potential applications in selective separation, catalysis, and controlled release systems.

The overarching challenge in this interdisciplinary field is to achieve precise control over the structure and organization of these hybrid materials to optimize their performance for specific, real-world applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.